molecular formula C11H9BrN2O2S B3033573 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1071328-75-0

2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B3033573
CAS No.: 1071328-75-0
M. Wt: 313.17 g/mol
InChI Key: LRAHXFBQJGFQBE-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the thiazole ring, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromophenylamine and 4-methylthiazole-5-carboxylic acid.

  • Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 3-bromophenylamine and the carboxylic acid group of 4-methylthiazole-5-carboxylic acid. This can be achieved using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane or dimethylformamide.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature, pressure, and reaction time to ensure consistent product quality.

  • Purification: Industrial-scale purification involves techniques like crystallization, filtration, and drying to obtain the final product in high purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The thiazole ring can undergo reduction reactions, although this is less common.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

  • Substitution: Nucleophiles like amines or alcohols, along with a base, are used in substitution reactions.

Major Products Formed:

  • Carboxylate Salts: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Thiazole Derivatives: Resulting from the reduction of the thiazole ring.

  • Substituted Bromophenyl Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of thiazole derivatives with biological targets.

  • Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-((4-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with the bromine atom at a different position on the phenyl ring.

  • 2-((3-Bromophenyl)amino)-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with the methyl group at a different position on the thiazole ring.

Uniqueness: 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAHXFBQJGFQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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